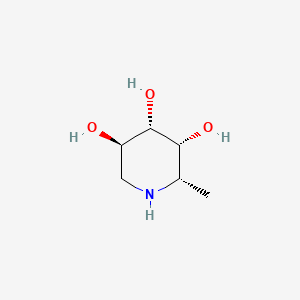

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Descripción general

Descripción

La Deoxyfuconojirimicina es un compuesto reconocido por su acción inhibitoria sobre las enzimas glucosidasas. Es un análogo del iminos azúcar fucosa y es particularmente relevante en el estudio del procesamiento y maduración de glicoproteínas dentro del retículo endoplásmico y el aparato de Golgi .

Métodos De Preparación

La Deoxyfuconojirimicina puede sintetizarse mediante diversos métodos. Un método común implica la preparación de una disolución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de la disolución madre de 40 mg/mL . El compuesto también está disponible como sal de clorhidrato, que se prepara combinando el compuesto base con ácido clorhídrico .

Análisis De Reacciones Químicas

La Deoxyfuconojirimicina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones en Investigación Científica

La Deoxyfuconojirimicina tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Deoxyfuconojirimycin has been studied for its antiviral properties, particularly against viruses that utilize fucose in their glycoproteins. Its structural similarity to fucose allows it to act as a competitive inhibitor for enzymes involved in the metabolism of fucosylated compounds. Research indicates that it can inhibit the growth of certain bacteria such as Escherichia coli and Pseudomonas aeruginosa, showcasing its antimicrobial potential .

Enzyme Inhibition

The compound has demonstrated inhibitory activity against alpha-L-fucosidase, an enzyme implicated in various metabolic disorders. The inhibition constant (Ki) for deoxyfuconojirimycin against this enzyme has been reported at approximately 5.80 nM . This property makes it a candidate for therapeutic applications in conditions like fucosidosis and other lysosomal storage diseases.

Therapeutic Applications

Diabetes Treatment

Deoxyfuconojirimycin has been investigated as a potential treatment for diabetes due to its ability to inhibit sodium-glucose co-transporter 2 (SGLT2). This mechanism promotes renal glucose excretion and may help manage blood glucose levels in diabetic patients . The compound's efficacy in clinical settings is supported by studies showing significant reductions in fasting serum glucose levels when administered to diabetic models .

Cancer Research

Recent studies have explored the compound's cytotoxic effects on cancer cell lines. Mechanistic studies revealed that deoxyfuconojirimycin could induce apoptosis through caspase activation pathways. This suggests potential applications in cancer therapeutics where targeted cell death is desired .

Case Study 1: Inhibition of Alpha-L-Fucosidase

A study conducted on bovine epididymis-derived alpha-L-fucosidase demonstrated that deoxyfuconojirimycin effectively inhibited enzyme activity at low concentrations. The results indicated a significant reduction in enzymatic activity, supporting its use as a therapeutic agent for fucosidosis .

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of deoxyfuconojirimycin against various bacterial strains. The compound showed notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

Mecanismo De Acción

La Deoxyfuconojirimicina ejerce sus efectos inhibiendo las enzimas glucosidasas. Es un inhibidor específico y competitivo de la α-L-fucosidasa del hígado humano . Esta inhibición afecta el procesamiento y maduración de glicoproteínas dentro del retículo endoplásmico y el aparato de Golgi .

Comparación Con Compuestos Similares

La Deoxyfuconojirimicina es similar a otros iminos azúcares, como:

Deoxynojirimicina: Otro inhibidor de glucosidasas con propiedades inhibitorias similares.

Deoxymannojirimicina: Un inhibidor de la α-glucosidasa con acción antiviral.

Lo que diferencia a la Deoxyfuconojirimicina es su inhibición específica y competitiva de la α-L-fucosidasa del hígado humano, lo que la hace particularmente útil en el estudio del procesamiento de glicoproteínas .

Actividad Biológica

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, also known as Deoxyfuconojirimycin (DFJ), is a structural analog of the iminosugar fucose. This compound has garnered attention due to its biological activity as a specific and competitive inhibitor of human liver α-L-fucosidase. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in glycoprotein processing and related fields.

DFJ primarily targets α-L-fucosidases , which are enzymes involved in the processing of glycoproteins. By inhibiting these enzymes, DFJ affects the maturation and folding of glycoproteins within the endoplasmic reticulum and Golgi apparatus. This inhibition can lead to improved glycoprotein functionality and stability, making DFJ a valuable tool in biochemical research and potential therapeutic applications.

Biochemical Pathways

The inhibition of α-L-fucosidases by DFJ can disrupt normal glycoprotein processing, which may have implications in various diseases where glycosylation patterns are altered. The following table summarizes the key biochemical pathways influenced by DFJ:

| Pathway | Effect of DFJ |

|---|---|

| Glycoprotein maturation | Inhibition of α-L-fucosidases leads to altered glycosylation patterns. |

| Cell signaling | Changes in glycoprotein structure can affect receptor interactions. |

| Disease modulation | Potential therapeutic effects in conditions like cancer and viral infections due to modified glycoproteins. |

Pharmacokinetics

DFJ exhibits rapid cellular penetration, allowing for effective inhibition of α-glucosidase enzymes. Its pharmacokinetic properties suggest that it may be suitable for therapeutic use in conditions where glycosylation plays a critical role.

Research Findings

Numerous studies have explored the biological activity of DFJ. Key findings include:

- Inhibition Studies : DFJ has been shown to inhibit α-L-fucosidases with high specificity, making it a potent tool for studying fucosylation in various biological contexts .

- Therapeutic Potential : Research indicates that DFJ may have applications in treating diseases characterized by abnormal glycosylation patterns, such as certain cancers and viral infections .

- Case Studies : A study demonstrated that DFJ could enhance the efficacy of certain antiviral therapies by modifying the glycosylation of viral proteins, potentially improving immune recognition .

Applications in Medicine

Due to its inhibitory action on glycosidase enzymes, DFJ has potential therapeutic applications:

- Cancer Treatment : By altering the glycosylation patterns of tumor-associated antigens, DFJ may enhance immune responses against tumors.

- Viral Infections : Modifying the glycosylation of viral proteins could improve vaccine efficacy or antiviral drug performance.

- Research Tool : As a specific inhibitor, DFJ is widely used in biochemical studies to elucidate the role of fucosylation in various biological processes.

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCYWDJTQRZLC-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912837 | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99212-30-3 | |

| Record name | Deoxyfuconojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99212-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyfuconojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.